3-(4-Methyl-2-nitrophenyl)-2-oxopropanoic acid
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Overview
Description
3-(4-Methyl-2-nitrophenyl)-2-oxopropanoic acid is an organic compound with a complex structure that includes a nitro group, a methyl group, and a ketone group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-2-nitrophenyl)-2-oxopropanoic acid typically involves multiple steps. One common method starts with the nitration of 4-methylacetophenone to introduce the nitro group. This is followed by a series of reactions to introduce the oxo and carboxylic acid groups. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and various reagents for subsequent steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-2-nitrophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 3-(4-Methyl-2-aminophenyl)-2-oxopropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methyl-2-nitrophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-2-nitrophenyl)-2-oxopropanoic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ketone group can form hydrogen bonds with biological molecules. These interactions can affect cellular pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)-2-oxopropanoic acid: Lacks the nitro group, leading to different chemical properties and reactivity.
3-(2-Nitrophenyl)-2-oxopropanoic acid: The position of the nitro group affects the compound’s reactivity and interactions.
4-Methyl-2-nitrobenzoic acid: Similar structure but lacks the ketone group, leading to different chemical behavior.
Uniqueness
3-(4-Methyl-2-nitrophenyl)-2-oxopropanoic acid is unique due to the presence of both the nitro and ketone groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H9NO5 |
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Molecular Weight |
223.18 g/mol |
IUPAC Name |
3-(4-methyl-2-nitrophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9NO5/c1-6-2-3-7(5-9(12)10(13)14)8(4-6)11(15)16/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
SRRSFSUXQOWOAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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